molecular formula C9H14Cl2N2 B1459770 2-Cyclopropyl-N-methylpyridin-4-amine dihydrochloride CAS No. 1416713-58-0

2-Cyclopropyl-N-methylpyridin-4-amine dihydrochloride

Cat. No.: B1459770
CAS No.: 1416713-58-0
M. Wt: 221.12 g/mol
InChI Key: IIVQMBFRBYMKEH-UHFFFAOYSA-N
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Description

2-Cyclopropyl-N-methylpyridin-4-amine dihydrochloride (CAS: 1416713-58-0) is a pyridine derivative featuring a cyclopropyl group at the 2-position and an N-methylamine substituent at the 4-position of the pyridine ring. The compound is stabilized as a dihydrochloride salt, enhancing its solubility and stability for industrial applications. It is classified under agrochemicals, active pharmaceutical ingredients (APIs), and chemical intermediates, with a typical purity of 95% in commercial supplies .

Key characteristics:

  • Molecular formula: C₉H₁₃N₂·2HCl (inferred from structural data).
  • Applications: Used in synthetic chemistry for pesticide development, pharmaceutical intermediates, and organic synthesis .
  • Commercial status: Available through specialized suppliers (e.g., ECHEMI) but listed as discontinued by CymitQuimica, suggesting regional or supplier-specific availability challenges .

Properties

IUPAC Name

2-cyclopropyl-N-methylpyridin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c1-10-8-4-5-11-9(6-8)7-2-3-7;;/h4-7H,2-3H2,1H3,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVQMBFRBYMKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=C1)C2CC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-N-methylpyridin-4-amine dihydrochloride is a heterocyclic compound characterized by a pyridine ring substituted with a cyclopropyl group at the 2-position and a methylamino group at the 4-position. Its molecular formula is C₉H₁₄Cl₂N₂, and it exists as a dihydrochloride salt, indicating the presence of two hydrochloride molecules associated with the main structure. The compound's unique structural features may confer distinct biological activities, making it a subject of interest in pharmacological research.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Similar compounds within its class have been noted for their ability to modulate neurotransmitter systems, particularly in the context of neuropharmacology. The compound may influence cell signaling pathways, gene expression, and cellular metabolism through these interactions.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Antimicrobial Exhibits potential antimicrobial properties against various bacterial strains.
Anticancer Demonstrates cytotoxic effects against specific cancer cell lines, suggesting potential as an anticancer agent.
Neuropharmacological Modulates neurotransmitter reuptake, potentially affecting mood and cognitive functions.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have shown that this compound exhibits significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The compound's IC₅₀ values indicate its potency in inhibiting cell proliferation.
    • Study Reference : A recent study indicated that derivatives similar to this compound had IC₅₀ values ranging from 0.12 to 2.78 µM against various cancer cell lines, positioning them as promising candidates for further development .
  • Neuropharmacological Effects : The compound's structural similarity to known tropane alkaloids suggests potential interactions with neurotransmitter receptors, particularly those involved in dopamine and serotonin signaling pathways. This could imply applications in treating neurological disorders.
    • Mechanism Insights : Research has highlighted that compounds with similar structures often inhibit monoamine neurotransmitter reuptake, which can lead to enhanced synaptic transmission .
  • Antimicrobial Properties : Preliminary investigations have suggested that this compound may possess antimicrobial activity against certain bacterial strains, although further studies are required to elucidate its efficacy and mechanism of action.

Biochemical Analysis

The biochemical properties of this compound include:

  • Solubility : The compound's solubility profile is crucial for its bioavailability and therapeutic efficacy.
  • Metabolic Pathways : Involvement in various metabolic pathways is anticipated, with implications for drug metabolism and pharmacokinetics.
  • Transport Mechanisms : Understanding the transport and distribution within biological systems is essential for predicting therapeutic outcomes.

Scientific Research Applications

Pharmaceutical Development

2-Cyclopropyl-N-methylpyridin-4-amine dihydrochloride has shown potential as a building block in the synthesis of various pharmacologically active compounds. Its unique structure allows for modifications that can enhance biological activity and selectivity toward specific targets.

Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)

Research indicates that compounds related to this structure can inhibit NAMPT, an enzyme involved in NAD+ biosynthesis. Inhibitors of NAMPT are being investigated for their therapeutic potential in treating cancers, diabetes, and inflammatory diseases .

Serotonergic Dysfunction Treatment

Some derivatives of pyridine-based compounds exhibit strong affinity for serotonin receptors, particularly the 5-HT1A receptor. This suggests that this compound may have applications in treating anxiety, depression, and other serotonergic dysfunctions .

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Studies have explored the potential of cyclopropyl-containing compounds as selective inhibitors of nNOS, which is implicated in various neurological disorders. The introduction of cyclopropyl groups may enhance the selectivity and efficacy of these inhibitors .

Case Study 1: Cancer Treatment

A study explored the use of NAMPT inhibitors in cancer therapy, demonstrating that compounds similar to this compound could significantly reduce tumor growth in preclinical models of leukemia and solid tumors .

Case Study 2: Neurological Disorders

Research on nNOS inhibitors revealed that modifications to the cyclopropyl structure led to improved selectivity and potency against nNOS, suggesting potential for developing new treatments for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates structurally and functionally related dihydrochloride salts and pyridine derivatives.

Table 1: Structural Analogs of 2-Cyclopropyl-N-methylpyridin-4-amine Dihydrochloride

Compound Name CAS Number Purity Structural Variation vs. Target Compound Applications/Notes Reference
This compound 1416713-58-0 95% Base structure Agrochemicals, APIs
Cyclopropyl(3-methylpyridin-2-yl)methanamine dihydrochloride 2061979-36-8 95% Cyclopropyl linked to 3-methylpyridin-2-yl group Research intermediates
[Cyclopropyl(4-methylpyridin-2-yl)methyl]amine dihydrochloride 1203308-27-3 95% Cyclopropyl linked to 4-methylpyridin-2-yl group Unspecified intermediates
N-Cyclopropylpiperidin-4-amine dihydrochloride 21973772 (CID) N/A Piperidine ring instead of pyridine Pharmacological studies

Table 2: Functional Analogs (Dihydrochloride Salts)

Compound Name CAS Number Purity Key Differences Applications/Regulatory Notes Reference
Histamine dihydrochloride 56-92-8 98-99% Imidazole ring instead of pyridine Peptide synthesis, weight loss products
1,6-Hexanediamine dihydrochloride 6055-52-3 99% Aliphatic diamine Water treatment, surfactants
Trientine dihydrochloride N/A N/A Polyamine (chelating agent) Wilson’s disease treatment
2,2’-Azobis(2-methylpropionamidine) dihydrochloride 16111-27-6 N/A Azoamidine initiator Polymerization reactions

Key Findings:

Structural Variations: Pyridine-based analogs (Table 1) share the cyclopropyl-amine motif but differ in pyridine substitution patterns. For example, the 3-methylpyridin-2-yl variant may exhibit altered reactivity due to steric effects .

Functional Differences: Histamine dihydrochloride (CAS: 56-92-8) demonstrates higher purity (98-99%) and distinct biological roles, such as immunomodulation, unlike the target compound’s industrial focus . Azoamidine dihydrochlorides (e.g., 2,2’-azobis derivatives) serve as radical initiators in polymerization, highlighting divergent applications compared to the target’s use in synthesis .

Regulatory and Commercial Aspects :

  • The target compound faces discontinuation in some markets (e.g., CymitQuimica), whereas analogs like histamine dihydrochloride remain widely available .
  • Trientine dihydrochloride exemplifies regulatory complexity, with multiple naming conventions (BAN, USAN) despite identical chemical structures .

Preparation Methods

Formation of the Cyclopropylamine Intermediate

  • Starting Materials: Cyclopropylamine and protected hydrazine derivatives such as N-Boc-cyclopropyl hydrazine
  • Reaction Conditions:
    • Reaction performed in organic solvents such as methylene dichloride, chloroform, 1,2-ethylene dichloride, toluene, or tetrahydrofuran (THF)
    • Temperature controlled between 0°C and 20°C to optimize reaction kinetics and selectivity
    • Reaction duration ranges from 4 to 18 hours depending on scale and batch size
  • Catalysts/Additives: N-methylmorpholine is used to facilitate the reaction, typically in molar ratios of 2–10:1 relative to substrates

Deprotection and Salt Formation

  • The intermediate N-Boc-protected cyclopropylamine is subjected to acidic deprotection using aqueous hydrochloric acid solutions (1–12 mol/L concentration)
  • Deprotection is carried out at mild temperatures (20–50°C) over an extended period (overnight reaction) to ensure complete removal of protecting groups
  • The reaction mixture is then concentrated, and the dihydrochloride salt is obtained by recrystallization

Recrystallization and Purification

  • Common solvents for recrystallization include methanol, ethanol, or Virahol (a solvent blend), which afford high purity crystalline dihydrochloride salt
  • Purity is typically confirmed by chromatographic methods (HPLC) and structural verification by NMR spectroscopy

Detailed Reaction Scheme (Summary Table)

Step Reactants/Intermediates Conditions Solvents Notes
1 Cyclopropylamine + N-Boc-O-sulfonyl azanol 0–20°C, 4–18 hours Methylene dichloride, chloroform, THF Use of N-methylmorpholine catalyst
2 N-Boc-cyclopropyl hydrazine intermediate Acidic deprotection with HCl (1–12 M) Aqueous HCl solution 20–50°C, overnight reaction
3 Concentration and recrystallization Ambient to mild heating Methanol, ethanol, or Virahol Yields pure this compound

Research Findings and Optimization Notes

  • Reaction Efficiency: The molar ratio of N-methylmorpholine to substrates is critical for high conversion rates; optimal ratios are around 10:1:1.1 for cyclopropylamine, sulfonyl azanol, and N-methylmorpholine respectively
  • Temperature Control: Maintaining low temperatures during the initial reaction step prevents side reactions and decomposition of sensitive intermediates
  • Deprotection Conditions: Mild acid hydrolysis conditions prevent over-degradation and ensure high yield of the free amine before salt formation
  • Purification: Recrystallization solvent choice affects crystal morphology and purity; ethanol and methanol provide excellent recovery and purity levels
  • Scalability: The described methods are amenable to scale-up in industrial batch or continuous flow reactors with controlled temperature and stirring to maintain homogeneity

Analytical Characterization

Summary Table: Key Parameters for Preparation

Parameter Range/Value Comments
Reaction Temperature (Step 1) 0–20°C Ice-water bath recommended
Reaction Time (Step 1) 4–18 hours Longer times improve yield
Acid Concentration (Step 2) 1–12 mol/L HCl Controls deprotection efficiency
Deprotection Temperature 20–50°C Mild heating for complete reaction
Recrystallization Solvent Methanol, Ethanol, Virahol Solvent choice affects purity
Catalyst Ratio (N-methylmorpholine) 2–10:1 relative to substrates Optimizes intermediate formation
Purity of Final Product >98% (HPLC) Suitable for research and industrial use

Q & A

Basic: What synthetic strategies are recommended for preparing 2-Cyclopropyl-N-methylpyridin-4-amine dihydrochloride?

Methodological Answer:

  • Nucleophilic Substitution : Begin with a pyridine scaffold (e.g., 4-chloropyridine). Introduce the cyclopropyl group via a Suzuki-Miyaura coupling or direct alkylation under basic conditions (e.g., NaH in DMF) .
  • Amine Functionalization : React the intermediate with methylamine in a polar aprotic solvent (e.g., acetonitrile) at elevated temperatures (60–80°C) to form the N-methylamine derivative.
  • Salt Formation : Treat the free base with hydrochloric acid (HCl) in anhydrous ethanol to precipitate the dihydrochloride salt. Ensure stoichiometric excess (2:1 HCl:amine) for complete protonation .

Basic: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : Use reversed-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient). Monitor UV absorption at 254 nm for pyridine derivatives .
  • Spectroscopy : Confirm the structure via 1H^1H/13C^{13}C NMR (e.g., cyclopropyl protons at δ 1.2–1.8 ppm; pyridine aromatic protons at δ 7.5–8.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification.
  • Elemental Analysis : Quantify chloride content via ion chromatography to confirm dihydrochloride stoichiometry .

Advanced: How should researchers address discrepancies in crystallographic data during structural elucidation?

Methodological Answer:

  • Refinement Software : Use SHELXL for small-molecule refinement. Adjust parameters for thermal displacement (ADPs) and occupancy ratios if disorder is detected in the cyclopropyl moiety .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to identify missed symmetry elements or twinning (common in dihydrochloride salts due to ionic interactions).
  • Data Collection : Optimize crystal mounting to minimize absorption effects (e.g., use a cryoprotectant for low-temperature data collection) .

Advanced: How to design stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Setup : Prepare aqueous solutions at pH 1–10 (adjusted with HCl/NaOH) and incubate at 25°C, 40°C, and 60°C. Sample aliquots at 0, 1, 7, and 30 days.
  • Analytical Monitoring : Quantify degradation products via LC-MS. The dihydrochloride form may exhibit enhanced stability in acidic conditions compared to the free base .
  • Kinetic Analysis : Apply Arrhenius modeling to predict shelf-life under accelerated conditions.

Basic: What is the solubility profile of this compound in common laboratory solvents?

Methodological Answer:

  • High Solubility : Water (>50 mg/mL at 25°C due to ionic dihydrochloride form) and polar aprotic solvents (DMF, DMSO).
  • Limited Solubility : Non-polar solvents (e.g., hexane, ethyl acetate). Pre-saturate solvents with HCl to prevent free base precipitation .

Advanced: How to investigate its potential as a kinase inhibitor using biochemical assays?

Methodological Answer:

  • Enzyme Assays : Use a fluorescence-based ADP-Glo™ kinase assay. Test IC50_{50} values against a panel of kinases (e.g., JAK2, EGFR) at 1–100 µM concentrations.
  • Cellular Uptake : Employ LC-MS/MS to quantify intracellular concentrations in HEK293 or HeLa cells after 24-hour exposure.
  • Structure-Activity Relationship (SAR) : Modify the cyclopropyl or methylamine groups and correlate changes with inhibitory activity .

Advanced: How to optimize an HPLC method for detecting this compound in biological matrices?

Methodological Answer:

  • Column Selection : Use a Primesep 100 mixed-mode column (C18 with embedded ion-pairing groups) for simultaneous retention of polar and ionic species .
  • Mobile Phase : Isocratic elution with 70:30 water:acetonitrile containing 0.1% sulfuric acid (v/v). UV detection at 200 nm enhances sensitivity for aromatic amines.
  • Sample Prep : Deproteinize plasma samples with acetonitrile (3:1 v/v) to minimize matrix interference.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis steps.
  • Spill Management : Neutralize with sodium bicarbonate, then absorb with vermiculite. Dispose as hazardous waste (chloride content >1%) .
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent hygroscopic degradation.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-Cyclopropyl-N-methylpyridin-4-amine dihydrochloride
Reactant of Route 2
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2-Cyclopropyl-N-methylpyridin-4-amine dihydrochloride

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